

dCeMM2 Protocol for Western Blot Analysis of Cyclin K

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Compound of Interest

Compound Name: dCeMM2

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Application Note

Introduction

dCeMM2 is a molecular glue-type degrader that specifically targets cyclin K for degradation.[1] It functions by inducing an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] This targeted protein degradation approach allows for the acute depletion of cyclin K, providing a powerful tool to study its biological functions, particularly in the context of transcription regulation and oncology.[3][4] The following protocol provides a detailed method for analyzing the degradation of cyclin K in response to **dCeMM2** treatment using western blotting.

Mechanism of Action

dCeMM2 acts as a molecular glue, facilitating the proximity of the CDK12-cyclin K complex to the DDB1 component of the CUL4B E3 ligase.[2][5] This induced proximity leads to the transfer of ubiquitin molecules to cyclin K, marking it for degradation by the 26S proteasome.[2] This mechanism is independent of a dedicated substrate receptor for the CRL4B complex.[2] The degradation of cyclin K can be rescued by inhibitors of the proteasome (e.g., carfilzomib, MG132), neddylation (e.g., MLN4924), and ubiquitin-activating enzymes (e.g., TAK-243).[2][5]

Quantitative Data Summary

The following table summarizes the effective concentrations and time-course data for **dCeMM2**-mediated degradation of cyclin K in KBM7 cells.

Cell Line	dCeMM2 Concentration	Incubation Time	Result	Reference
KBM7	2.5 μ M	0.5 - 8 hours	Time-dependent degradation of cyclin K	[1]
KBM7	2.5 μ M	2 hours	Near-complete degradation of cyclin K	
KBM7	2.5 μ M	5 hours	Pronounced destabilization of cyclin K	[2]
HEK293	10 μ M	1 hour	Induced interaction between CDK12 and DDB1	[1]

Experimental Protocol: Western Blot Analysis of Cyclin K Degradation

This protocol details the steps for treating cells with **dCeMM2**, preparing cell lysates, and performing a western blot to detect changes in cyclin K protein levels.

Materials

- **dCeMM2** (stored as a stock solution in DMSO at -20°C or -80°C)[1]
- Cell line of interest (e.g., KBM7)[1][2]
- Complete cell culture medium

- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., 50mM Tris pH 7.9, 8M Urea, 1% CHAPS)[2]
- Protease and phosphatase inhibitor cocktail
- BCA protein assay kit
- 4x Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)[3]
- Primary antibody against cyclin K
- Loading control primary antibody (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody[3]
- Tris-buffered saline with Tween 20 (TBST)
- Chemiluminescent substrate

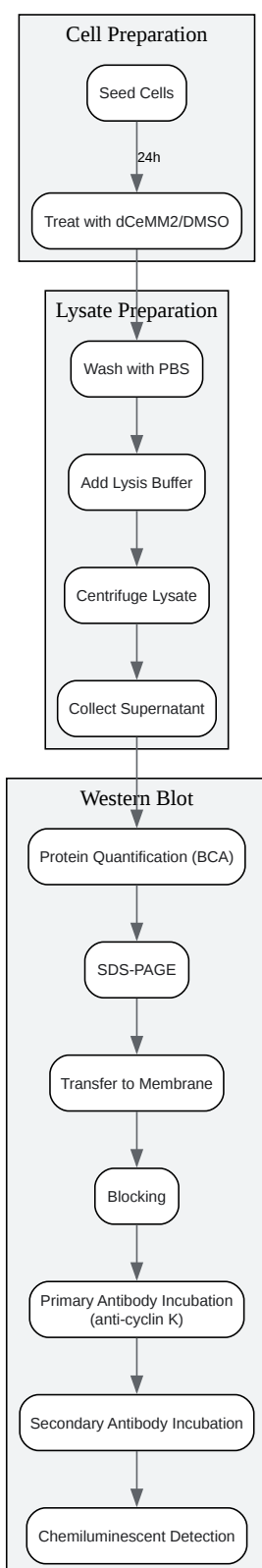
Procedure

- Cell Seeding and Treatment: a. Seed cells at a density to reach 70-80% confluency on the day of treatment.[3] b. The following day, treat the cells with the desired concentrations of **dCeMM2** (e.g., 2.5 μ M) and a vehicle control (DMSO).[1][3] c. Incubate the cells for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours).[1]
- Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add lysis buffer containing protease and phosphatase inhibitors to the cells. c. Incubate on ice for 30 minutes with occasional vortexing.[3] d. Scrape the cells and transfer the lysate to a microcentrifuge tube.

e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3] f. Transfer the supernatant (protein lysate) to a new tube.[3]

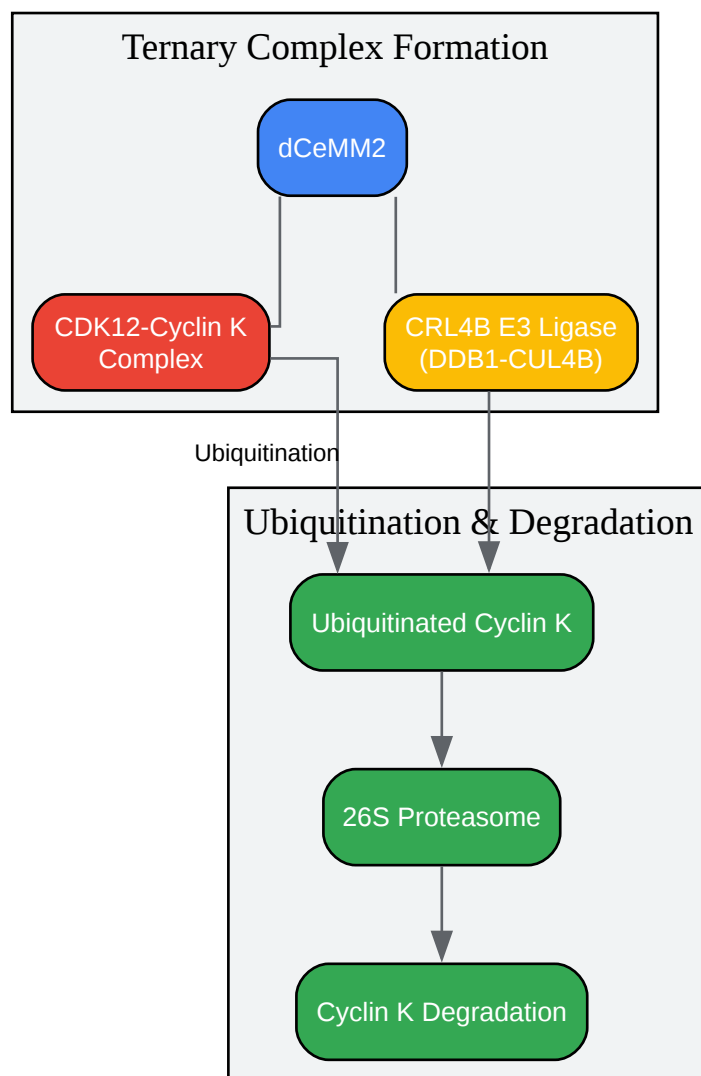
- Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.[3]
- Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.[3] c. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. [2][3] d. Run the gel until the dye front reaches the bottom.
- Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. [3]
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. [3] b. Incubate the membrane with the primary antibody against cyclin K (diluted in blocking buffer) overnight at 4°C.[3] c. The next day, wash the membrane three times with TBST for 10 minutes each.[3] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3] e. Wash the membrane three times with TBST for 10 minutes each.[3]
- Detection: a. Add the chemiluminescent substrate to the membrane. b. Image the blot using a chemiluminescence detection system.
- Analysis: a. Quantify the band intensities for cyclin K and the loading control. b. Normalize the cyclin K signal to the loading control signal to determine the relative change in protein levels.

Visualizations



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Caption: Experimental workflow for Western Blot analysis of cyclin K degradation.



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Caption: **dCeMM2**-induced cyclin K degradation pathway.

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